molecular formula C18H17FN2O2 B2902215 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921999-36-2

2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2902215
CAS No.: 921999-36-2
M. Wt: 312.344
InChI Key: YKQVJMUPBRPULY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound with a molecular formula of C20H21FN2O2 and a molecular weight of 340.4 g/mol . This chemical features a 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold linked via an acetamide bridge to a 4-fluorophenyl ring. The dihydroquinolinone core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research into analogous compounds has shown that the dihydroquinolinone structure is frequently investigated for its antiproliferative properties, with some derivatives demonstrating potent activity against specific cancer cell lines, such as nasopharyngeal carcinoma, by mechanisms that may include cell cycle arrest . Furthermore, the 4-fluorophenyl group is a common bioisostere used to enhance a compound's metabolic stability and binding affinity in drug discovery . The integration of these pharmacophores suggests this compound is a valuable intermediate or chemical probe for researchers in oncology and medicinal chemistry, particularly for the synthesis and development of novel therapeutic agents targeting nuclear receptors or other critical cellular pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-21-16-8-7-15(11-13(16)4-9-18(21)23)20-17(22)10-12-2-5-14(19)6-3-12/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQVJMUPBRPULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity, while the tetrahydroquinoline moiety might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Application/Activity References
Target Compound : 2-(4-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide C₁₈H₁₇FN₂O₂ 312.34 - 4-Fluorophenyl
- 1-Methyl-2-oxo-tetrahydroquinolin-6-yl
Potential enzyme inhibition*
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) C₁₆H₁₂FN₃OS 313.35 - 4-Fluorophenyl
- Thiazole-pyridinyl group
Mycobacterium tuberculosis inhibitor
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) C₁₄H₁₃F₄N₃O₂S 363.33 - 4-Fluorophenyl
- Thiadiazole-trifluoromethyl group
Herbicide
(E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₆H₁₉FN₃O₂ 432.45 - 4-Fluorobenzyl-indolinone
- Quinolin-6-yl
Not specified (likely bioactive)
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide C₁₂H₁₂ClN₂O₂ 257.69 - Chloroacetamide
- Unsubstituted tetrahydroquinolin-6-yl
Synthetic intermediate

*Inferred from structural similarities to GSK1570606A and related enzyme inhibitors .

Functional Group Impact on Activity

  • 4-Fluorophenyl Group : Common in analogs like GSK1570606A and flufenacet, this group enhances lipophilicity and resistance to oxidative metabolism, improving membrane permeability and binding affinity in enzyme inhibitors .
  • Tetrahydroquinolin vs.
  • Substituent Position : In , indolin-3-ylidene derivatives with fluorobenzyl groups exhibit varied bioactivity, suggesting that substituent placement on the core scaffold significantly modulates efficacy .

Research Findings and Data

Binding Affinity and Selectivity

  • Tetrahydroquinolin Conformation: The rigid tetrahydroquinolin ring may stabilize binding interactions compared to flexible alkyl chains in flufenacet, as seen in other enzyme inhibitors .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide , identified by its CAS number 125971-96-2 , has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor and antimicrobial effects, supported by various studies and data.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • Structure : The compound features a tetrahydroquinoline moiety, which is significant in medicinal chemistry for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:

  • In vitro Studies : A series of analogs demonstrated significant cytotoxicity against various cancer cell lines, including KB (human cervical carcinoma), DLD (human colorectal carcinoma), and HepG2 (human liver cancer). Compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis.
    CompoundCell LineIC50 (µM)
    Compound AKB5.0
    Compound BDLD3.5
    Compound CHepG24.0

The structure-activity relationship (SAR) studies revealed that the presence of the fluorophenyl group significantly enhances the activity against these cell lines .

Antimicrobial Activity

In addition to antitumor effects, the compound has shown potential antimicrobial activity. Research involving various microorganisms indicated:

  • Microbial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. Results indicated moderate to strong inhibition zones.
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Case Study: Antitumor Efficacy

A specific study focused on the efficacy of tetrahydroquinoline derivatives in treating non-small-cell lung carcinoma (NSCLC). The study utilized a mouse model where the compound was administered at varying doses. The results showed a dose-dependent reduction in tumor size compared to control groups.

Research Findings

  • Mechanism of Action : Preliminary investigations suggest that the compound may exert its antitumor effects through the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.
  • Synergistic Effects : When combined with other chemotherapeutic agents like etoposide, enhanced cytotoxicity was observed, indicating potential for combination therapy in cancer treatment.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construction of the tetrahydroquinoline moiety via cyclization reactions, often using acid catalysts (e.g., HCl or H₂SO₄) under reflux conditions .

Acetamide Coupling : Introduction of the 4-fluorophenylacetamide group via nucleophilic acyl substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to deprotonate the amine .

Sulfonylation/Functionalization : If applicable, sulfonyl groups are added using reagents like phenylsulfonyl chloride in dichloromethane at 0–5°C to avoid side reactions .

Q. Critical Parameters :

  • Temperature : Excessive heat during cyclization can lead to byproducts; optimal ranges are 80–100°C .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for acetamide coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl groups (C=O at ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves complex spin systems in the tetrahydroquinoline core .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 353.15) .
  • IR Spectroscopy : Detects key functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 μM) to establish potency .

Advanced Research Questions

Q. How can researchers resolve contradictory reports about the compound’s biological activity across different studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (cell passage number, serum concentration) .
  • Target Validation : Employ CRISPR knockdown or siRNA silencing to confirm on-target effects .
  • Comparative Studies : Test analogs (Table 1) to identify structural determinants of activity .

Q. Table 1: Structural Analogs and Activity Trends

Compound ModificationsBiological ActivityReference
Chlorophenyl substitutionEnhanced antimicrobial
Ethyl group at tetrahydroquinoline NReduced cytotoxicity
Methoxy vs. fluorophenylImproved kinase inhibition

Q. What strategies are recommended for optimizing pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without disrupting target binding .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., replace labile esters) .
  • In Vivo PK Studies : Administer IV/PO in rodents, measure plasma half-life, and calculate bioavailability .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Scaffold Diversification : Synthesize derivatives with variations at:
    • Position 6 : Alkyl/aryl substitutions on the tetrahydroquinoline .
    • Fluorophenyl Group : Replace with other halogens (Cl, Br) or electron-withdrawing groups .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic moieties .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR .

Q. What advanced techniques are used to investigate its mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq to map gene expression changes in treated vs. untreated cells .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution .

Q. How can stability under physiological conditions be assessed, and what formulation strategies mitigate degradation?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–10, UV light, and oxidants (H₂O₂); monitor via HPLC .
  • Lyophilization : Prepare stable lyophilized powders with excipients (trehalose, mannitol) for long-term storage .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and protect from enzymatic cleavage .

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